2,2-dimethyl-3-oxoPropanoic acid
Overview
Description
2,2-dimethyl-3-oxopropanoic acid, also known as propanoic acid, 2,2-dimethyl-3-oxo, is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . This compound is characterized by the presence of a ketone group and two methyl groups attached to the second carbon of the propanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-dimethyl-3-oxopropanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of dimethylmalonic acid with thionyl chloride in dichloromethane, followed by the addition of 2-chlorobenzylamine . The reaction conditions typically involve stirring at room temperature for a specified duration.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-3-oxopropanoic acid has diverse applications in scientific research:
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The compound’s ketone group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-oxopropanoate: Shares a similar structure but with a single methyl group.
3-ethoxy-2,2-dimethyl-3-oxopropanoic acid: Contains an ethoxy group in place of one of the methyl groups.
Uniqueness
2,2-dimethyl-3-oxopropanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its dual methyl groups and ketone functionality make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,2-dimethyl-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2,3-6)4(7)8/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMZWDXUXLTFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595077 | |
Record name | 2,2-Dimethyl-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68243-82-3 | |
Record name | 2,2-Dimethyl-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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